molecular formula C16H20O4 B1345391 trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-73-4

trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1345391
CAS No.: 735274-73-4
M. Wt: 276.33 g/mol
InChI Key: BFSKIJULWXKKEX-NWDGAFQWSA-N
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Description

Trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (TMPOCA) is a cyclohexane-1-carboxylic acid derivative that is commonly used in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 112-113°C. TMPOCA has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique properties.

Scientific Research Applications

Synthesis and Stereochemistry

  • The synthesis and photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides have been investigated, demonstrating methods for the synthesis of trans-1,1-Dimethyldecalin-10-carboxylic acids and related compounds through methylation, hydrogenation, and Wolff-Kishner reduction. Photolysis of acyl azides in cyclohexane yields corresponding isocyanates and tricyclic δ-lactams among other products (Brown, 1964).

  • Research on biphenyl derivatives has shown the synthesis of various cyclohexene and cyclohexane carboxylic acids, converted into tertiary aminoalkyl esters exhibiting pharmacological properties, notably antispasmodic activity. This highlights the chemical versatility of cyclohexane carboxylic acid derivatives (Veer & Oud, 2010).

  • Studies on cyclohexane derivatives have provided insights into the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, demonstrating the synthesis from t-butyl-cyclohexanols and the exploration of cis- and trans-isomer properties through hydrogenation and spectral analysis (Bekkum et al., 2010).

Chemical Properties and Reactions

  • Kinetic modelling of crosslinking reactions for cycloaliphatic epoxides with hydroxyl- and carboxyl-functionalized acrylic copolymers has been performed, studying the effects of pH and temperature on the reactions of cyclohexene oxide with methanol and acetic acid. This research emphasizes the importance of stereochemistry in chemical reactions and product formation (Wu & Soucek, 1998).

  • The photo-induced addition of acetic acid to cyclohexene derivatives has been examined, yielding predominantly methyl trans-4-acetoxycyclohexanecarboxylate along with insights into the mechanism and stereochemistry of the reaction. This study showcases the application of photochemistry in the modification of cyclohexene derivatives (Leong et al., 1973).

Biochemical Analysis

Biochemical Properties

Trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. These interactions are essential for understanding the compound’s role in metabolic pathways and its overall biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in cellular behavior and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is crucial for elucidating the compound’s role in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have provided insights into how these temporal changes impact the compound’s efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. It is also essential to consider any toxic or adverse effects at high doses to ensure safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is vital for comprehending the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. These interactions are essential for determining the compound’s efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its biochemical interactions and overall cellular impact .

Properties

IUPAC Name

(1R,2S)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-15-9-5-4-8-13(15)14(17)10-11-6-2-3-7-12(11)16(18)19/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,18,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKIJULWXKKEX-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)C[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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